molecular formula C17H12OS B084042 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- CAS No. 10245-65-5

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-

Cat. No. B084042
CAS RN: 10245-65-5
M. Wt: 264.3 g/mol
InChI Key: XOSSMSJKOWZFRZ-UHFFFAOYSA-N
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Description

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- is a heterocyclic compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of study.

Mechanism Of Action

The exact mechanism of action of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- is not fully understood. However, it is believed that the compound interacts with various receptors and enzymes in the body to produce its effects.

Biochemical And Physiological Effects

Studies have shown that 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- in lab experiments is its unique chemical structure and potential applications in various fields of study. However, one of the main limitations is the difficulty in synthesizing this compound, which can make it challenging to obtain in large quantities for research purposes.

Future Directions

There are many potential future directions for research involving 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-. Some of the most promising areas of research include the development of new electronic devices, the discovery of new antibiotics, and the exploration of potential neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- can be achieved through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 2-phenylbenzaldehyde with 2-bromoacetophenone in the presence of a base to form the intermediate product. This intermediate product is then reacted with thiophene-2-carboxylic acid to form the final product.

Scientific Research Applications

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl- has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to have excellent charge transport properties and can be used in the development of organic field-effect transistors and other electronic devices.

properties

CAS RN

10245-65-5

Product Name

5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

3-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one

InChI

InChI=1S/C17H12OS/c18-14-10-9-13-16-12(14)7-4-8-15(16)19-17(13)11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

XOSSMSJKOWZFRZ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C3C1=C(SC3=CC=C2)C4=CC=CC=C4

Canonical SMILES

C1CC(=O)C2=C3C1=C(SC3=CC=C2)C4=CC=CC=C4

synonyms

3,4-Dihydro-2-phenyl-5H-naphtho[1,8-bc]thiophen-5-one

Origin of Product

United States

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